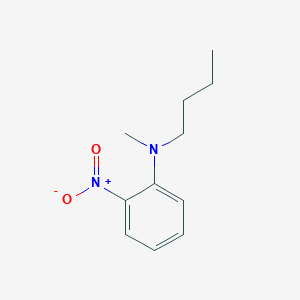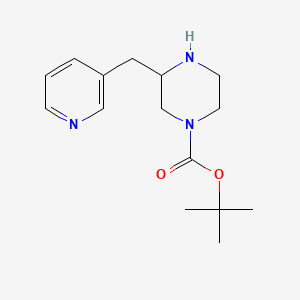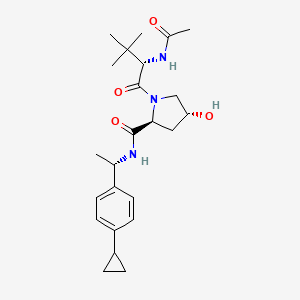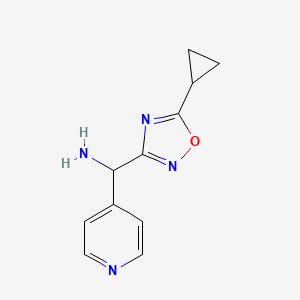
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a nitrile or carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine has several scientific research applications:
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the pyridinyl group can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine)
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C11H12N4O/c12-9(7-3-5-13-6-4-7)10-14-11(16-15-10)8-1-2-8/h3-6,8-9H,1-2,12H2 |
InChI Key |
VSXHVWHOJPXVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)C(C3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


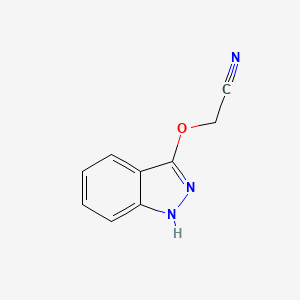
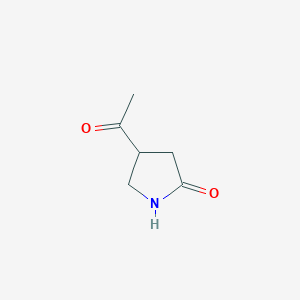

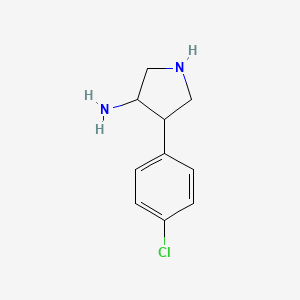
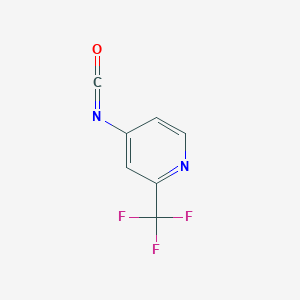
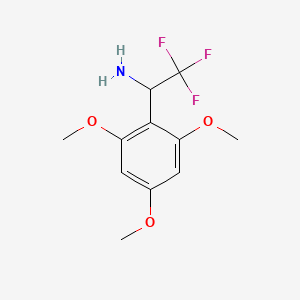
![methyl 2-[3-(4-chlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B14862018.png)
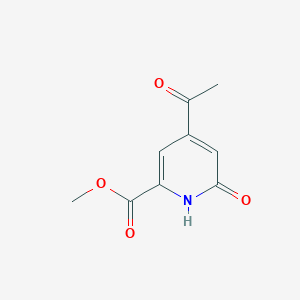
![5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride](/img/structure/B14862024.png)
![(1R,5R,6S,7S,11Z)-4-ethyl-5,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14862042.png)
